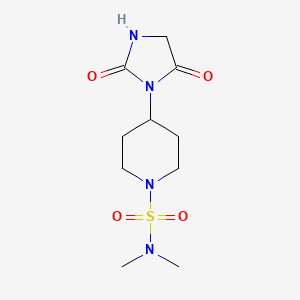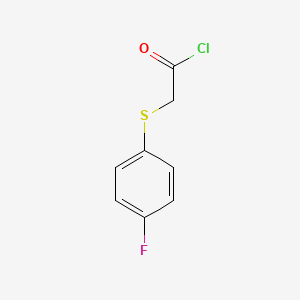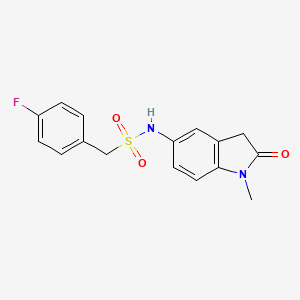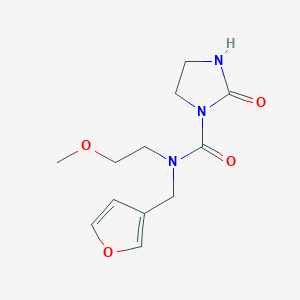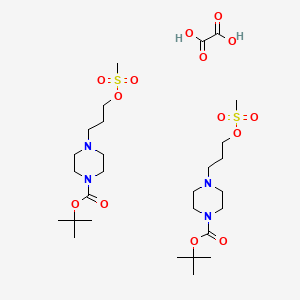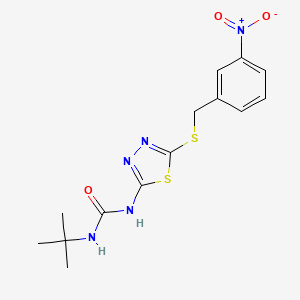
1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a nitrobenzyl group, a thiadiazol group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl and thiadiazol groups suggests potential sites of reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitrobenzyl group, for example, could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could affect its polarity and solubility .Applications De Recherche Scientifique
Herbicidal Activities and Selectivity
Research on thiadiazolyl urea derivatives, such as 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, has demonstrated significant herbicidal activities with selective action between different plant species. The selectivity has been attributed to differences in the rates of N-demethylation processes within the plants, suggesting a mechanism of action that could be exploited for targeted weed control in agricultural settings (Lee & Ishizuka, 1976).
Antimicrobial and Antitumor Properties
Compounds bearing the 1,3,4-thiadiazol-2-yl moiety have been explored for their potential in medical applications, particularly in antimicrobial and antitumor therapies. For instance, derivatives of 1,2,3-Triazole with heterocyclic compounds on the ring have shown significant anti-malignant activities against HepG2 and MOLT-3 cell lines, indicating their potential utility in cancer chemotherapy (Hassan, 2020). Additionally, the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation suggests an efficient method for producing compounds with potential bioactivities (Li & Chen, 2008).
Fungicidal Activities
The synthesis and characterization of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have revealed excellent fungicidal activities against several pathogens, showcasing the potential of such compounds in addressing fungal diseases (Song et al., 2008).
Photodegradation Studies
Studies on the photodegradation of 1,3,4-thiadiazole-urea herbicides have provided insights into the environmental behavior and degradation pathways of these compounds, which is crucial for evaluating their ecological impact and optimizing their use in outdoor applications (Moorman et al., 1985).
Mechanisms of Activation and Inactivation in Plants
Investigations into the activation and inactivation mechanisms of physiologically active substances in plants have shed light on how thiadiazolyl urea derivatives function as herbicides. This research helps in understanding the biochemical interactions within plants and could lead to the development of more effective and environmentally friendly agricultural chemicals (Ishizuka et al., 1971).
Mécanisme D'action
Target of action
The compound contains a tert-butyl group, which is known for its unique reactivity pattern . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound would affect. The presence of a tert-butyl group suggests it might be involved in certain biosynthetic and biodegradation pathways .
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-14(2,3)16-11(20)15-12-17-18-13(24-12)23-8-9-5-4-6-10(7-9)19(21)22/h4-7H,8H2,1-3H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAIKUBEKKQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

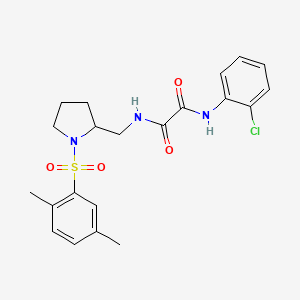
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
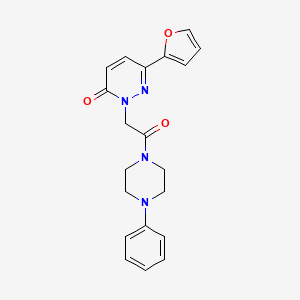
![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)
